molecular formula C8H14ClN B15263231 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane

Cat. No.: B15263231
M. Wt: 159.65 g/mol
InChI Key: PXFIDFXVRYOBFQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-azabicyclo[222]octane is a bicyclic organic compound that features a nitrogen atom within its structure This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis It is a derivative of 1-azabicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane typically involves the chloromethylation of 1-azabicyclo[2.2.2]octane. This can be achieved by reacting 1-azabicyclo[2.2.2]octane with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents like acetonitrile or dichloromethane.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.

    Oxidation Reactions: The major product is the N-oxide derivative.

    Reduction Reactions: The major product is the methyl derivative of the original compound.

Scientific Research Applications

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane involves its ability to act as a nucleophile and a base. The nitrogen atom in the bicyclic structure is highly nucleophilic, allowing the compound to participate in various substitution and addition reactions. The chloromethyl group serves as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.2.2]octane (DABCO): A well-known catalyst and reagent in organic synthesis.

    1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane:

    1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO): Used as a source of sulfur dioxide in organic synthesis.

Uniqueness

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane is unique due to its chloromethyl group, which provides a versatile site for chemical modifications. This makes it particularly useful in the synthesis of complex molecules and in applications where selective reactivity is required.

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

4-(chloromethyl)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C8H14ClN/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7H2

InChI Key

PXFIDFXVRYOBFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(CC2)CCl

Origin of Product

United States

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